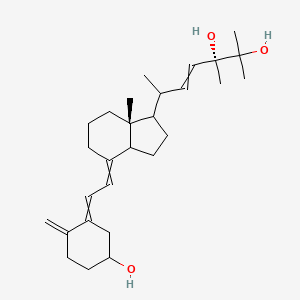

24, 25-Dihydroxy VD2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H44O3 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(3R)-6-[(7aR)-4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/t20?,23?,24?,25?,27-,28-/m1/s1 |

InChI Key |

BPEQZNMKGFTMQE-YLLIJLQSSA-N |

Isomeric SMILES |

CC(C=C[C@](C)(C(C)(C)O)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CCC3=C)O)C |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Unsung Metabolite: A Technical Guide to the Synthesis and Biological Role of 24,25-Dihydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered an inactive catabolite in the vitamin D endocrine system, 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is emerging as a molecule with distinct and significant biological functions, particularly in the realms of bone and cartilage homeostasis. This technical guide provides an in-depth exploration of the synthesis of 24,25(OH)₂D₂, its intricate biological roles, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers and professionals in the field.

Synthesis of 24,25-Dihydroxyvitamin D2

The synthesis of 24,25(OH)₂D₂ is a critical step in the metabolic cascade of vitamin D2 (ergocalciferol). This process is primarily catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[1]

The Central Role of CYP24A1

CYP24A1 is a cytochrome P450 enzyme responsible for the hydroxylation of vitamin D metabolites at the C-24 position.[1] This enzyme acts on both 25-hydroxyvitamin D₂ (25(OH)D₂) and the active form, 1,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂), leading to the production of 24,25(OH)₂D₂ and 1,24,25-trihydroxyvitamin D₂, respectively. This 24-hydroxylation pathway is traditionally viewed as a mechanism to inactivate excess vitamin D and prevent hypercalcemia.

Regulation of CYP24A1 Expression

The expression of the CYP24A1 gene is tightly regulated to maintain mineral homeostasis. The primary regulators include:

-

1,25-Dihydroxyvitamin D (Calcitriol): The active form of vitamin D upregulates the transcription of CYP24A1, creating a negative feedback loop to control its own levels.

-

Parathyroid Hormone (PTH): PTH suppresses the expression of CYP24A1. When calcium levels are low, PTH is secreted, which in turn inhibits the breakdown of active vitamin D.

-

Fibroblast Growth Factor 23 (FGF23): This hormone, primarily produced by osteocytes, stimulates the expression of CYP24A1, thereby promoting the catabolism of active vitamin D.

dot

References

The Discovery and Characterization of 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2 (ergocalciferol) undergoes a series of metabolic transformations to exert its biological effects. Following its initial 25-hydroxylation in the liver to form 25-hydroxyvitamin D2 (25(OH)D2), a key subsequent step is the hydroxylation at the C-24 position, yielding 24,25-dihydroxyvitamin D2 (24,25(OH)2D2). This conversion is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1). While historically considered a catabolic byproduct destined for excretion, emerging evidence suggests that 24,25(OH)2D2 may possess unique biological activities, particularly in the realms of bone and cartilage homeostasis. This technical guide provides a comprehensive overview of the discovery, characterization, and biological functions of 24,25-dihydroxyvitamin D2, with a focus on the experimental methodologies and quantitative data essential for researchers in the field.

Discovery and Synthesis

The existence of 24,25-dihydroxyvitamin D as a significant metabolite of vitamin D was first established in the 1970s. Its formation is a critical step in the metabolic cascade of vitamin D. While initially identified as a product of vitamin D3 metabolism, subsequent research confirmed the analogous pathway for vitamin D2.

The chemical synthesis of 24,25-dihydroxyvitamin D2 is a complex process that has been achieved through various strategies. A common approach involves the coupling of a C24-vitamin D synthon with an appropriate side-chain fragment. This allows for the stereospecific introduction of the hydroxyl groups at the C-24 and C-25 positions.

Physicochemical and Biological Properties

24,25-dihydroxyvitamin D2 is a secosteroid that differs from its vitamin D3 analogue by the presence of a methyl group at C-24 and a double bond between C-22 and C-23 in its side chain. These structural differences influence its binding affinity to key proteins and its overall biological activity.

Data Presentation: Quantitative Properties of Vitamin D Metabolites

The following table summarizes key quantitative data for 24,25-dihydroxyvitamin D2 and related metabolites, providing a basis for comparison in experimental design.

| Parameter | 25(OH)D2 | 24,25(OH)2D2 | 1,25(OH)2D2 | 25(OH)D3 | 1,25(OH)2D3 |

| Binding Affinity to Vitamin D Binding Protein (DBP) | Lower than 25(OH)D3[1] | Similar to 25(OH)D[1] | Lower than 25(OH)D2 | Higher than 25(OH)D2[1] | Lower than 25(OH)D3 |

| Relative Binding Affinity to Vitamin D Receptor (VDR) | Low | Very Low | High | Low | Very High |

| Metabolism by CYP24A1 | Substrate | Product | Substrate | Substrate | Substrate |

| Effect on Intestinal Calcium Transport | Indirect | Minimal | Potent | Indirect | Very Potent |

| Effect on Bone Mineralization | Indirect | Potential direct effects | Potent | Indirect | Very Potent |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of 24,25-dihydroxyvitamin D2.

Chemical Synthesis of 24,25-Dihydroxyvitamin D2

A convergent synthetic strategy is often employed, involving the preparation of an A-ring phosphine oxide synthon and a CD-ring side-chain fragment, followed by a Wittig-Horner coupling reaction.

Protocol:

-

Synthesis of the CD-ring fragment: Starting from a suitable precursor, such as a commercially available vitamin D2 derivative, introduce the 24- and 25-hydroxyl groups. This can be achieved through stereoselective dihydroxylation reactions. The hydroxyl groups are typically protected during subsequent steps.

-

Synthesis of the A-ring synthon: Prepare the A-ring phosphine oxide from a suitable starting material, ensuring the correct stereochemistry at C-1 and C-3.

-

Wittig-Horner Coupling: Couple the CD-ring fragment with the A-ring synthon under appropriate reaction conditions to form the complete carbon skeleton of the vitamin D2 analogue.

-

Deprotection: Remove the protecting groups from the hydroxyl functions to yield 24,25-dihydroxyvitamin D2.

-

Purification: Purify the final product using preparative High-Performance Liquid Chromatography (HPLC).

Purification and Characterization

Purification by Preparative HPLC:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of methanol, acetonitrile, and hexane can be employed as the eluent.

-

Detection: UV detection at 265 nm is suitable for monitoring the separation.

-

Recycle Chromatography: For enhanced separation from closely related isomers, recycle chromatography can be utilized, allowing the sample to pass over the column multiple times.[2]

Characterization:

-

UV-Vis Spectroscopy: Confirm the characteristic triene chromophore of the vitamin D structure.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the structure. Derivatization with reagents like DMEQ-TAD can enhance ionization and provide characteristic fragment ions for identification.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain detailed structural information using 1H and 13C NMR. Fourier transform 1H NMR at high field strength (e.g., 300 MHz) can be used to characterize microgram quantities of the metabolite and has been instrumental in reassigning the chemical shifts for the C-21 and C-28 methyl groups of vitamin D2.[4]

In Vitro Biological Assays

CYP24A1 Enzyme Activity Assay:

This assay determines the metabolic conversion of 25(OH)D2 to 24,25(OH)2D2 by CYP24A1.

-

Enzyme Source: Use recombinant human CYP24A1 expressed in a suitable system (e.g., E. coli).

-

Reaction Mixture: Prepare a reaction mixture containing the recombinant enzyme, a source of electrons (e.g., adrenodoxin and adrenodoxin reductase), NADPH, and the substrate (25(OH)D2).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Extraction: Stop the reaction and extract the vitamin D metabolites using an organic solvent.

-

Analysis: Analyze the formation of 24,25(OH)2D2 using HPLC or LC-MS/MS.

Vitamin D Receptor (VDR) Competitive Binding Assay:

This assay measures the affinity of 24,25(OH)2D2 for the VDR.

-

VDR Source: Use a source of VDR, such as a cytosol extract from a target tissue (e.g., chick intestine) or recombinant VDR.

-

Radioligand: Use a high-affinity radiolabeled ligand for the VDR, such as [3H]-1,25(OH)2D3.

-

Competition: Incubate a fixed amount of VDR and radioligand with increasing concentrations of unlabeled 24,25(OH)2D2.

-

Separation: Separate the VDR-bound radioligand from the free radioligand (e.g., using hydroxylapatite or charcoal).

-

Quantification: Measure the radioactivity in the bound fraction and calculate the concentration of 24,25(OH)2D2 required to displace 50% of the radioligand (IC50), which is inversely proportional to its binding affinity.

Osteoblast Differentiation Assay:

This assay assesses the effect of 24,25(OH)2D2 on the differentiation of osteoblasts.

-

Cell Culture: Culture osteoblastic cells (e.g., primary human osteoblasts or cell lines like MG-63) in a suitable medium.

-

Treatment: Treat the cells with varying concentrations of 24,25(OH)2D2.

-

Gene Expression Analysis: After a defined treatment period, harvest the cells and analyze the expression of osteogenic marker genes such as Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), and osteocalcin (OCN) using quantitative real-time PCR (qRT-PCR).

-

Functional Assays: Assess osteoblast function by measuring ALP activity and mineralization (e.g., using Alizarin Red S staining).

Signaling Pathways and Biological Functions

While 1,25-dihydroxyvitamin D primarily signals through the nuclear Vitamin D Receptor (VDR) to regulate gene expression, evidence suggests that other vitamin D metabolites, including 24,25-dihydroxyvitamin D, may also exert biological effects through non-genomic pathways.

Metabolic Pathway of Vitamin D2

The metabolic conversion of vitamin D2 to its hydroxylated forms is a key determinant of its biological activity.

Non-Genomic Signaling of 24,25-Dihydroxyvitamin D

Studies on the D3 analogue, 24,25(OH)2D3, have revealed a rapid, non-genomic signaling pathway in resting zone chondrocytes. This pathway is initiated at the cell membrane and involves the activation of protein kinase C (PKC). It is plausible that 24,25(OH)2D2 activates a similar pathway in target cells.

Biological Functions

-

Bone and Cartilage Homeostasis: Evidence suggests that 24,25(OH)2D may play a role in fracture healing and the maintenance of normal cartilage. It has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts.[5]

-

Regulation of Vitamin D Metabolism: The production of 24,25(OH)2D2 is a key step in the catabolism of 25(OH)D2, thereby regulating the levels of the more active metabolite, 1,25(OH)2D2.

-

Potential Anti-proliferative Effects: Some studies suggest that 24,25(OH)2D may have anti-proliferative effects in certain cell types.

Conclusion

24,25-dihydroxyvitamin D2 is a significant metabolite of vitamin D2 that is increasingly recognized for its potential biological functions beyond its role in catabolism. For researchers and drug development professionals, a thorough understanding of its synthesis, characterization, and biological activities is crucial for exploring its therapeutic potential. The experimental protocols and quantitative data provided in this guide offer a foundational resource for advancing research in this exciting area of vitamin D biology. Further investigation into the specific signaling pathways and physiological roles of 24,25(OH)2D2 is warranted to fully elucidate its importance in human health and disease.

References

- 1. Vitamin D Binding Protein: A Historic Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chiralizer.com [chiralizer.com]

- 3. lcms.cz [lcms.cz]

- 4. Use of Fourier transform 1H NMR in the identification of vitamin D2 metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Automated Competitive Protein‐Binding Assay for Total 25‐OH Vitamin D, Multicenter Evaluation and Practical Performance - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of 24,25-Dihydroxyvitamin D2 in Bone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D, primarily known for its crucial role in calcium homeostasis, undergoes a series of hydroxylations to become biologically active. While 1,25-dihydroxyvitamin D [1,25(OH)2D] is the most potent metabolite, the physiological significance of other dihydroxylated forms, particularly 24,25-dihydroxyvitamin D2 (24,25(OH)2D2), in bone metabolism has been a subject of extensive research and debate. This technical guide provides an in-depth analysis of the current understanding of 24,25(OH)2D2's function in bone, consolidating quantitative data, detailing experimental methodologies, and illustrating key signaling pathways.

Effects on Bone Cell Function: Osteoblasts and Osteoclasts

24,25(OH)2D2 exerts distinct effects on the primary cells responsible for bone formation (osteoblasts) and resorption (osteoclasts). While some studies suggest it is an inactive catabolite, a growing body of evidence indicates it possesses unique biological activities that contribute to the regulation of bone remodeling.

Osteoblast Differentiation and Function

24,25(OH)2D2 has been shown to influence osteoblast proliferation, differentiation, and mineralization. Its effects are often compared to those of the more active 1,25(OH)2D3, and in some cases, it exhibits a unique profile.

Quantitative Effects of 24,25(OH)2D2 on Osteoblast Markers

| Cell Type | Treatment | Concentration | Effect on Alkaline Phosphatase (ALP) Activity | Effect on Osteocalcin (OCN) Secretion/Expression | Effect on Mineralization | Citation(s) |

| Human Osteoblast-like Cells | 24R,25(OH)2D3 | 10⁻⁷ M | No significant effect | No significant effect | - | [1] |

| Human Bone Cells | 24R,25(OH)2D3 | 5 x 10⁻⁹ - 5 x 10⁻⁶ M | Potency lower than 1,25(OH)2D3 | Potency lower than 1,25(OH)2D3 | - | [2] |

| Human Mesenchymal Stem Cells (hMSCs) | 24R,25(OH)2D3 | 10 nM | Increased activity | Decreased 1,25(OH)2D3-stimulated expression | Promoted | [3][4] |

| MC3T3-E1 (mouse pre-osteoblastic) | 24-epi-1,25(OH)2D2 | 10⁻¹¹ - 10⁻⁷ M | - | More transcriptionally active than 1,25(OH)2D3 | - | [5] |

| Pig Kidney LLC-PK1 Cells | 24R,25(OH)2D3 | - | Increased activity | - | - | [6] |

Osteoclast Differentiation and Function

Studies suggest that 24,25(OH)2D2 can modulate osteoclastogenesis and bone resorption, often in an inhibitory manner, contrasting with the pro-resorptive effects of high concentrations of 1,25(OH)2D3.

Quantitative Effects of 24,25(OH)2D2 on Osteoclast Markers

| Cell Type | Treatment | Concentration | Effect on TRAP-positive Multinucleated Cell Formation | Effect on Bone Resorption | Citation(s) |

| Mouse Bone Marrow Cells | 24-epi-1,25(OH)2D2 | 10⁻¹¹ - 10⁻⁷ M | Similar activity to 1,25(OH)2D3 | Weaker activity than 1,25(OH)2D3 | [7] |

| Hemopoietic Progenitor Cells | 24R,25(OH)2D3 | 10⁻⁶ M | Inhibited PTH-stimulated formation | Inhibited PTH-stimulated resorption pit formation | [8] |

Signaling Pathways of 24,25-Dihydroxyvitamin D2

The molecular mechanisms underlying the actions of 24,25(OH)2D2 are still being elucidated and appear to be cell-type specific. In chondrocytes, a well-defined non-genomic signaling pathway involving Protein Kinase C (PKC) has been described. In bone cells, its interaction with the Vitamin D Receptor (VDR) and modulation of the RANKL/OPG axis are key areas of investigation.

Protein Kinase C (PKC) Signaling in Chondrocytes

In resting zone chondrocytes, 24,25(OH)2D3 activates a distinct signaling cascade that is crucial for chondrocyte differentiation and endochondral ossification. This pathway is initiated at the cell membrane and involves the activation of Phospholipase D (PLD).

Modulation of RANKL/OPG Signaling in Osteoblasts

The balance between Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and its decoy receptor Osteoprotegerin (OPG), both produced by osteoblasts, is a critical determinant of osteoclast formation and activity. While the direct effects of 24,25(OH)2D2 on this axis are still under investigation, it is hypothesized to modulate the expression of these key factors, thereby influencing bone resorption.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro assays used to assess the effects of 24,25(OH)2D2 on bone cells.

Osteogenic Differentiation and Mineralization Assay (Alizarin Red S Staining)

This protocol is used to visualize and quantify the deposition of calcium, a hallmark of late-stage osteoblast differentiation and bone formation.[9][10][11][12][13]

Procedure:

-

Cell Culture: Plate mesenchymal stem cells or pre-osteoblastic cells (e.g., MC3T3-E1) in osteogenic differentiation medium. Treat with various concentrations of 24,25(OH)2D2. Culture for 14-21 days, changing the medium every 2-3 days.

-

Fixation: Aspirate the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Washing: Carefully remove the fixative and wash the cells three times with deionized water.

-

Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well to cover the cell monolayer. Incubate for 20-30 minutes at room temperature in the dark.

-

Destaining and Washing: Remove the Alizarin Red S solution and wash the wells 3-5 times with deionized water to remove excess stain.

-

Visualization: Visualize the orange-red mineralized nodules under a bright-field microscope.

-

Quantification (Optional): To quantify mineralization, add 10% acetic acid or 10% cetylpyridinium chloride to each well and incubate with shaking to elute the stain. Measure the absorbance of the supernatant at 405-550 nm.

Osteoclast Formation Assay (TRAP Staining)

Tartrate-Resistant Acid Phosphatase (TRAP) is a characteristic enzyme of osteoclasts. This assay identifies and quantifies multinucleated, TRAP-positive cells as a measure of osteoclast differentiation.

Procedure:

-

Cell Culture: Isolate bone marrow-derived macrophages (BMMs) or use a suitable cell line (e.g., RAW 264.7). Culture in the presence of M-CSF and RANKL to induce osteoclastogenesis. Concurrently, treat with different concentrations of 24,25(OH)2D2.

-

Fixation: After 5-7 days, aspirate the culture medium, wash with PBS, and fix the cells with a solution of 10% formalin for 5-10 minutes.

-

Staining: Wash the fixed cells with deionized water. Prepare the TRAP staining solution containing a chromogenic substrate and sodium tartrate. Incubate the cells with the staining solution at 37°C for 20-60 minutes.

-

Washing and Counterstaining: Stop the reaction by washing with deionized water. A nuclear counterstain (e.g., hematoxylin) can be applied to visualize the nuclei within the multinucleated cells.

-

Analysis: Identify and count the number of TRAP-positive (red/purple) multinucleated (≥3 nuclei) cells under a light microscope.

Bone Resorption Assay (Pit Assay)

This assay directly measures the resorptive activity of mature osteoclasts by quantifying the "pits" they excavate on a bone-like substrate.[5][14][15][16][17][18][19][20]

Procedure:

-

Substrate Preparation: Use dentin slices, bone slices, or calcium phosphate-coated plates as the resorption substrate.

-

Cell Culture: Seed osteoclast precursors (e.g., BMMs) onto the substrate in the presence of M-CSF and RANKL, along with different concentrations of 24,25(OH)2D2. Culture for 10-14 days.

-

Cell Removal: Remove the cells from the substrate by sonication in water or treatment with sodium hypochlorite.

-

Staining: Stain the resorption pits with a dye such as Toluidine Blue (for dentin/bone slices) or silver nitrate (for calcium phosphate plates).

-

Analysis: Visualize the stained pits using a microscope. The number, area, and depth of the pits can be quantified using image analysis software (e.g., ImageJ).

References

- 1. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin D metabolites regulate osteocalcin synthesis and proliferation of human bone cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of 24R,25-dihydroxyvitamin D3 on alkaline phosphatase activity in pig renal epithelial LLC-PK1 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bone-resorbing activities of 24-epi-1 alpha-hydroxyvitamin D2 and 24-epi-1 alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of 24,25-dihydroxyvitamin D3 in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencellonline.com [sciencellonline.com]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. Stain Osteocytes with Alizarin-Red Solution Millipore [sigmaaldrich.cn]

- 12. ixcellsbiotech.com [ixcellsbiotech.com]

- 13. webpath.med.utah.edu [webpath.med.utah.edu]

- 14. Production of osteocalcin by human bone cells in vitro. Effects of 1,25(OH)2D3, 24,25(OH)2D3, parathyroid hormone, and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of 24R,25- and 1alpha,25-dihydroxyvitamin D3 on mineralizing growth plate chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An In Vitro Model of Murine Osteoclast-Mediated Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of the vitamin D receptor in osteoblasts and chondrocytes but not osteoclasts in mouse bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

24,25-Dihydroxyvitamin D2: A Technical Overview of Receptor Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D and its metabolites are crucial regulators of a vast array of physiological processes, extending far beyond their classical role in calcium and bone homeostasis. The biological effects of these seco-steroids are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a ligand-activated transcription factor and a member of the nuclear receptor superfamily. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2][3]

While 1α,25-dihydroxyvitamin D3 (Calcitriol) is recognized as the most potent natural VDR agonist, a spectrum of other vitamin D metabolites, including those from the vitamin D2 (ergocalciferol) pathway, also interact with the VDR.[3] This guide provides an in-depth technical examination of the binding affinity and specificity of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a significant metabolite of vitamin D2, for the VDR. Understanding these binding characteristics is critical for elucidating its potential physiological roles and for the development of novel therapeutic agents targeting the VDR signaling pathway.

Quantitative Binding Affinity Data

Direct quantitative binding affinity data, such as the dissociation constant (Kd) or the inhibition constant (Ki), for 24,25-dihydroxyvitamin D2 with the VDR are not extensively available in publicly accessible literature. However, competitive binding assays provide valuable insights into its relative potency compared to other vitamin D metabolites.

One study has indicated that 24(R),25-dihydroxyergocalciferol (24,25(OH)₂D₂) is 1.7 times less potent than 24(R),25-dihydroxycholecalciferol (24,25(OH)₂D₃) in displacing radiolabeled 25-hydroxyvitamin D3 from rat serum binding proteins.[4] While this assay does not directly measure VDR binding, it suggests a lower affinity of the D2 form for its binding protein. More relevant to VDR interaction, the same study found that 1,25-dihydroxyvitamin D2 is 1.3 times less potent than 1,25-dihydroxyvitamin D3 in displacing radiolabeled 1,25(OH)₂D₃ from the chick intestinal VDR.[4] This suggests that vitamin D2 metabolites, in general, may exhibit slightly lower binding affinities for the VDR compared to their vitamin D3 counterparts.

For comparative purposes, the affinity of the high-affinity ligand, 1,25(OH)₂D₃, for the VDR is in the sub-nanomolar range (Kd ≈ 0.1 nM).[5] The affinity of 25-hydroxyvitamin D3 for the VDR is approximately 100- to 1,000-fold lower than that of 1,25(OH)₂D₃.[5]

The following table summarizes the available relative binding affinity data and provides context with data for related compounds.

| Compound | Receptor/Binding Protein | Assay Type | Relative Binding Affinity/Potency | Reference |

| 24(R),25-dihydroxyvitamin D2 | Rat Serum Binding Protein | Competitive Displacement | 1.7x less potent than 24(R),25(OH)₂D₃ | [4] |

| 1,25-dihydroxyvitamin D2 | Chick Intestinal VDR | Competitive Displacement | 1.3x less potent than 1,25(OH)₂D₃ | [4] |

| 1,25-dihydroxyvitamin D3 | VDR | Not Specified | High affinity (Kd ≈ 0.1 nM) | [5] |

| 25-hydroxyvitamin D3 | VDR | Not Specified | 100-1000x lower affinity than 1,25(OH)₂D₃ | [5] |

VDR Signaling Pathway

The genomic signaling pathway initiated by the binding of a vitamin D metabolite to the VDR is a well-characterized process. The following diagram illustrates the key steps in this pathway.

Caption: Genomic signaling pathway of 24,25(OH)₂D₂ via the Vitamin D Receptor.

Experimental Protocols

The determination of ligand binding affinity for nuclear receptors like the VDR is commonly achieved through competitive radioligand binding assays. Surface Plasmon Resonance (SPR) is another powerful, label-free technique for characterizing molecular interactions in real-time.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., 24,25(OH)₂D₂) to compete with a radiolabeled ligand (e.g., [³H]-1,25(OH)₂D₃) for binding to the VDR.

Materials:

-

Receptor Source: Purified recombinant VDR or nuclear extracts from cells/tissues expressing VDR.

-

Radioligand: High specific activity [³H]-1,25(OH)₂D₃.

-

Test Compound: 24,25-dihydroxyvitamin D2.

-

Assay Buffer: Tris-HCl buffer containing additives to maintain protein stability and reduce non-specific binding (e.g., BSA, DTT).

-

Separation System: Hydroxylapatite (HAP) slurry or glass fiber filters with a vacuum filtration manifold.

-

Detection: Liquid scintillation counter and scintillation cocktail.

Procedure:

-

Receptor Preparation: Prepare nuclear extracts or purified VDR in the assay buffer.

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-1,25(OH)₂D₃, and serial dilutions of the unlabeled test compound (24,25(OH)₂D₂).

-

Controls:

-

Total Binding: Receptor + Radioligand (no competitor).

-

Non-specific Binding: Receptor + Radioligand + a high concentration (e.g., 1000-fold excess) of unlabeled 1,25(OH)₂D₃.

-

Vehicle Control: Receptor + Radioligand + vehicle used to dissolve the test compound.

-

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (typically several hours).

-

Separation of Bound and Free Ligand:

-

HAP Assay: Add HAP slurry to each tube, incubate, and then centrifuge to pellet the HAP with the bound receptor-ligand complex. Wash the pellet to remove unbound radioligand.

-

Filtration Assay: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will retain the receptor-ligand complex. Wash the filters with ice-cold wash buffer.[6]

-

-

Quantification: Resuspend the HAP pellet or place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[6]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.

Principle:

-

One molecule (the ligand , e.g., VDR) is immobilized on a sensor chip with a thin gold film.

-

A solution containing the other molecule (the analyte , e.g., 24,25(OH)₂D₂) is flowed over the sensor surface.

-

As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, which in turn changes the refractive index at the surface.

-

This change in refractive index is detected as a shift in the angle of minimum reflected light intensity (the SPR angle).

-

The binding event is recorded in real-time as a sensorgram, which plots the response (proportional to mass change) versus time.

General Protocol:

-

Ligand Immobilization: Covalently attach the purified VDR to the sensor chip surface.

-

Analyte Injection: Inject a series of concentrations of 24,25(OH)₂D₂ in a suitable running buffer over the sensor surface.

-

Association Phase: Monitor the increase in the SPR signal as the analyte binds to the ligand.

-

Equilibrium Phase: Allow the binding to reach a steady state.

-

Dissociation Phase: Flow the running buffer without the analyte over the surface and monitor the decrease in the SPR signal as the analyte dissociates from the ligand.

-

Regeneration: Inject a solution to remove the bound analyte, preparing the surface for the next injection.

-

Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Specificity of 24,25-dihydroxyvitamin D2

The specificity of a ligand is determined by its relative affinity for its primary target receptor compared to other receptors or binding proteins. As indicated by the limited available data, 24,25(OH)₂D₂ likely has a significantly lower affinity for the VDR than 1,25(OH)₂D₃. Its interaction with other nuclear receptors has not been extensively studied. The binding to serum vitamin D binding protein (DBP) is another factor influencing its bioavailability and cellular uptake. Studies have shown that vitamin D2 metabolites generally have a lower binding affinity for DBP compared to D3 metabolites, which may affect their pharmacokinetics.[7]

Conclusion

24,25-dihydroxyvitamin D2 is a metabolite of vitamin D2 that interacts with the Vitamin D Receptor. While direct high-affinity binding comparable to that of 1,25(OH)₂D₃ has not been demonstrated, and absolute quantitative data is scarce, competitive binding studies suggest a lower potency for the VDR relative to D3 metabolites. The detailed experimental protocols provided herein, particularly competitive radioligand binding assays and Surface Plasmon Resonance, are the gold standards for definitively characterizing the binding kinetics and affinity of 24,25(OH)₂D₂ and other novel VDR ligands. Further research employing these methodologies is essential to fully elucidate the physiological significance and therapeutic potential of this vitamin D2 metabolite.

References

- 1. Mechanism of Genomic Action of 1,25(OH)âDâ via the Vitamin D Receptor (VDR) | BioRender Science Templates [biorender.com]

- 2. researchgate.net [researchgate.net]

- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 4. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bioactivity of 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), an active metabolite of vitamin D2, has garnered increasing interest for its potential biological activities distinct from the well-characterized 1,25-dihydroxyvitamin D. In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of 24,25(OH)₂D₂ and evaluating its therapeutic potential. This technical guide provides a comprehensive overview of the in vitro bioactivity of 24,25(OH)₂D₂, focusing on its effects on cell differentiation, proliferation, and apoptosis. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and development. While much of the existing research has focused on the D3 analogue, this guide consolidates the available information on the D2 form and its related compounds.

Data Presentation: Quantitative Bioactivity of 24,25-Dihydroxyvitamin D₂ and Related Analogs

The following tables summarize the quantitative data from in vitro studies on 24,25-dihydroxyvitamin D₂ and its analogs, focusing on receptor binding, cell proliferation, and differentiation.

| Compound | Receptor/Protein | Assay Type | Cell/Tissue Source | Quantitative Value | Reference |

| 24(R),25-dihydroxyvitamin D₂ | Rat Serum Binding Proteins | Competitive Protein Binding | Rat Serum | 1.7 times less potent than 24(R),25-(OH)₂D₃ | [1] |

| 24-epi-1,25-dihydroxyvitamin D₂ | Vitamin D Receptor (VDR) | Receptor Binding | Chick Intestine | One-third as active as 1,25(OH)₂D₃ | [2][3] |

| 1,25-dihydroxyvitamin D₂ | Vitamin D Receptor (VDR) | Scatchard Analysis | Chick & Rat Intestine, Bovine Thymus, LLC-PK1 cells, T-47D cells | Equal affinity to 1,25(OH)₂D₃ | [4] |

| 1,24,25-trihydroxyergocalciferol | Vitamin D Receptor (VDR) | Receptor Binding | Bovine Thymus, Chick Intestine | Equal affinity to 1,24,25-trihydroxycholecalciferol | [5] |

| 1,24,25-trihydroxyergocalciferol | Vitamin D Receptor (VDR) | Receptor Binding | Rat Intestine | Twice the affinity of 1,24,25-trihydroxycholecalciferol | [5] |

| Compound | Cell Line | Assay Type | IC₅₀ Value | Reference |

| 19-nor-1α,25-dihydroxyvitamin D₂ (Paricalcitol) | HL-60 (Leukemia) | Colony Formation | 3 x 10⁻⁸ M | [6] |

| 19-nor-1α,25-dihydroxyvitamin D₂ (Paricalcitol) | U937 (Leukemia) | Colony Formation | 4 x 10⁻⁸ M | [6] |

| 1,24(S)-dihydroxyvitamin D₂ | MCF-7 (Breast Cancer) | [³H]-Thymidine Incorporation | Equipotent to 1,25(OH)₂D₃ | [7] |

| 1,24(S)-dihydroxyvitamin D₂ | ROS 17/2.8 (Osteosarcoma) | [³H]-Thymidine Incorporation | Equipotent to 1,25(OH)₂D₃ | |

| 1,24(S)-dihydroxyvitamin D₂ | HD-11 (Chick Bone Marrow) | [³H]-Thymidine Incorporation | Equipotent to 1,25(OH)₂D₃ | |

| 1,24(S)-dihydroxyvitamin D₂ | HT-29 (Colon Cancer) | [³H]-Thymidine Incorporation | Equipotent to 1,25(OH)₂D₃ | |

| 1,24(S)-dihydroxyvitamin D₂ | HL-60 (Leukemia) | [³H]-Thymidine Incorporation | Equipotent to 1,25(OH)₂D₃ |

| Compound | Cell Type | Parameter Measured | Effect | Reference |

| 24R,25-dihydroxyvitamin D₃ | Resting Zone Chondrocytes | Differentiation | Induces differentiation into a 1,25-(OH)₂D₃-responsive phenotype | [8] |

| 24R,25-dihydroxyvitamin D₃ | Embryonic Chick Skeletal Mesenchyme | [³H]Thymidine Incorporation | 2-fold increase at 12 nM | [9] |

| 24R,25-dihydroxyvitamin D₃ | Embryonic Chick Skeletal Mesenchyme | [³H]-Leucine Incorporation | 2.4-fold increase at 12 nM | [9] |

| 24R,25-dihydroxyvitamin D₃ | Embryonic Chick Skeletal Mesenchyme | Ornithine Decarboxylase Activity | 2.0-fold increase at 12 nM | [9] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of in vitro studies. Below are representative protocols for key experiments cited in the literature.

Vitamin D Receptor (VDR) Competitive Binding Assay

This protocol is a generalized procedure based on methods described for vitamin D metabolites.

Objective: To determine the binding affinity of 24,25(OH)₂D₂ to the VDR.

Materials:

-

Cell lines expressing VDR (e.g., T-47D, LLC-PK1) or tissue homogenates (e.g., chick intestine).

-

Radiolabeled ligand (e.g., [³H]1,25(OH)₂D₃).

-

Unlabeled 24,25(OH)₂D₂ and other competitors (e.g., 1,25(OH)₂D₃).

-

Binding buffer (e.g., Tris-HCl buffer containing KCl, DTT, and sodium molybdate).

-

Dextran-coated charcoal suspension.

-

Scintillation cocktail and counter.

Procedure:

-

Preparation of VDR source: Culture cells to confluency, harvest, and prepare a cytosol extract by homogenization and ultracentrifugation. For tissue, homogenize in buffer and prepare a high-speed supernatant.

-

Binding reaction: In triplicate, incubate a fixed amount of VDR preparation with a saturating concentration of radiolabeled ligand and increasing concentrations of unlabeled 24,25(OH)₂D₂ or other competitors.

-

Incubation: Incubate at 4°C for a predetermined time to reach equilibrium (e.g., 4-18 hours).

-

Separation of bound and free ligand: Add dextran-coated charcoal to adsorb unbound ligand. Centrifuge to pellet the charcoal.

-

Quantification: Measure the radioactivity in the supernatant (containing VDR-bound ligand) using a scintillation counter.

-

Data analysis: Plot the percentage of radiolabeled ligand displaced against the concentration of the unlabeled competitor. Calculate the IC₅₀ value and subsequently the binding affinity (Ki) using appropriate software.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is adapted from studies on vitamin D analogs in cancer cell lines.

Objective: To assess the effect of 24,25(OH)₂D₂ on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HL-60).

-

Complete cell culture medium.

-

24,25(OH)₂D₂ stock solution (dissolved in ethanol).

-

[³H]-thymidine.

-

Trichloroacetic acid (TCA).

-

Sodium hydroxide (NaOH) or scintillation fluid.

-

96-well plates.

Procedure:

-

Cell seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of 24,25(OH)₂D₂ (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

-

Radiolabeling: Add [³H]-thymidine to each well and incubate for a further 4-24 hours to allow incorporation into newly synthesized DNA.

-

Harvesting: Aspirate the medium and wash the cells with PBS. Precipitate the DNA by adding cold TCA.

-

Lysis and quantification: Lyse the cells with NaOH and measure radioactivity using a scintillation counter, or lyse directly with a scintillation fluid.

-

Data analysis: Express the results as a percentage of the vehicle-treated control. Determine the IC₅₀ value from the dose-response curve.

Apoptosis Assay (Annexin V Staining and Flow Cytometry)

This protocol is based on standard methods for detecting apoptosis induced by vitamin D compounds.

Objective: To quantify the induction of apoptosis by 24,25(OH)₂D₂.

Materials:

-

Cell line of interest.

-

24,25(OH)₂D₂ stock solution.

-

Annexin V-FITC (or other fluorochrome) apoptosis detection kit.

-

Propidium Iodide (PI) or other viability dye.

-

Flow cytometer.

Procedure:

-

Cell treatment: Culture cells and treat with different concentrations of 24,25(OH)₂D₂ for a specified time.

-

Cell harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.

-

Flow cytometry analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >600 nm.

-

Data analysis: Gate the cell populations to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Signaling Pathways and Experimental Workflows

Canonical Vitamin D Signaling Pathway

The genomic actions of vitamin D metabolites are primarily mediated through the nuclear Vitamin D Receptor (VDR). Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Canonical genomic signaling pathway of 24,25-dihydroxyvitamin D2.

Non-Genomic Signaling of Vitamin D Metabolites

In addition to genomic effects, vitamin D metabolites can elicit rapid, non-genomic responses by activating various intracellular signaling cascades. These actions are often initiated at the cell membrane and do not require gene transcription.

Caption: Generalized non-genomic signaling pathway for vitamin D metabolites.

Experimental Workflow for In Vitro Bioactivity Assessment

A typical workflow for assessing the in vitro bioactivity of 24,25(OH)₂D₂ involves a series of assays to determine its effects on cell fate.

Caption: General experimental workflow for assessing the in vitro bioactivity.

Conclusion

The in vitro study of 24,25-dihydroxyvitamin D₂ reveals a complex and multifaceted bioactivity profile. While data specifically on the D₂ form is less abundant than for its D₃ counterpart, the available evidence suggests it plays a role in regulating cell proliferation, differentiation, and apoptosis, likely through both genomic and non-genomic signaling pathways. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals. Further investigation is warranted to fully elucidate the specific mechanisms of action of 24,25(OH)₂D₂ and to explore its full therapeutic potential. Direct comparative studies with other vitamin D metabolites in a wider range of in vitro models will be critical in advancing our understanding of this intriguing molecule.

References

- 1. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2. | Semantic Scholar [semanticscholar.org]

- 3. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 24-Hydroxylation of 1,25-dihydroxyergocalciferol. An unambiguous deactivation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 19-Nor-1α,25-dihydroxyvitamin D2 (paricalcitol): effects on clonal proliferation, differentiation, and apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,24(S)-dihydroxyvitamin D2, an endogenous vitamin D2 metabolite, inhibits growth of breast cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 24,25-Dihydroxycholecalciferol induces the growth of chick cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Fate of 24,25-Dihydroxyvitamin D2: A Technical Guide on its Pharmacokinetics and Metabolism in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is a metabolite of vitamin D2, a compound of increasing interest in therapeutic development. However, a comprehensive understanding of its pharmacokinetics and metabolic fate in preclinical animal models remains notably sparse in the current scientific literature. This technical guide synthesizes the available, albeit limited, information on the metabolism of 24,25(OH)₂D₂ and presents analogous data from its vitamin D3 counterpart to provide a comparative framework. Detailed experimental methodologies for the analysis of vitamin D metabolites are also provided to guide future research in this area. A significant data gap exists regarding the quantitative pharmacokinetics of 24,25(OH)₂D₂, underscoring the need for further investigation to elucidate its physiological role and therapeutic potential.

Introduction

Vitamin D, in its D2 (ergocalciferol) and D3 (cholecalciferol) forms, undergoes a series of hydroxylation steps to become biologically active. The first is 25-hydroxylation, primarily in the liver, to form 25-hydroxyvitamin D (25(OH)D), the major circulating form and an indicator of vitamin D status. Subsequent hydroxylation, predominantly in the kidneys, at the 1α-position yields the hormonally active 1,25-dihydroxyvitamin D (1,25(OH)₂D).

An alternative metabolic pathway involves 24-hydroxylation, which has traditionally been viewed as a catabolic or deactivating step. This process, catalyzed by the enzyme CYP24A1, converts 25(OH)D to 24,25-dihydroxyvitamin D (24,25(OH)₂D). While the pharmacokinetics and metabolism of 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃) have been characterized to some extent, there is a significant dearth of information regarding the D2 form, 24,25(OH)₂D₂. This guide aims to collate the existing knowledge and highlight the critical gaps in our understanding.

Metabolism of 24,25-Dihydroxyvitamin D2

Direct studies on the metabolism of 24,25(OH)₂D₂ in animal models are scarce. However, research on the broader metabolism of vitamin D2 suggests that 24-hydroxylation is a relevant pathway. In humans, evidence points to a unique metabolic pathway for vitamin D2 involving the production of 24-hydroxyvitamin D2 (24OHD₂) and 1,24-dihydroxyvitamin D2 (1,24-(OH)₂D₂).[1][2][3] It is postulated that 24OHD₂ is synthesized in the liver and subsequently undergoes 1α-hydroxylation in the kidney to form 1,24-(OH)₂D₂.[2][3]

In rats, 24-hydroxylation followed by 1α-hydroxylation of vitamin D2 has been identified as a minor activation pathway.[4] Studies in vitamin D-deficient rats have also explored the biological activity of various vitamin D2 metabolites, including 24-epi-1,25-dihydroxyvitamin D2.[5][6]

Interestingly, studies in some animal models have reported the non-detection of 24,25(OH)₂D₂ even after supplementation with vitamin D2. In cats, while C-3 epimers of 24,25(OH)₂D₃ were observed, 24,25(OH)₂D₂ was not detected.[7] Similarly, in dogs, vitamin D2 intake resulted in quantifiable levels of 25(OH)D₂ but not 24R,25(OH)₂D₂.[8] These findings suggest potential species-specific differences in the metabolism of vitamin D2.

Proposed Metabolic Pathway

The following diagram illustrates the proposed metabolic pathway for vitamin D2, including the 24-hydroxylation route.

Pharmacokinetics of 24,25-Dihydroxyvitamin D

As previously stated, there is a notable absence of published pharmacokinetic data for 24,25(OH)₂D₂ in any animal model. To provide a point of reference, the pharmacokinetic parameters for the more extensively studied D3 analog, 24,25(OH)₂D₃, in rats are presented in Table 1. It is crucial to recognize that these values may not be directly extrapolated to the D2 form due to potential differences in enzyme kinetics and protein binding.

Table 1: Pharmacokinetic Parameters of 24,25-Dihydroxyvitamin D3 in Rats

| Parameter | Value | Animal Model | Route of Administration | Reference |

| Half-life (t½) | Fast phase: 0.55 hSlow phase: 73.8 h | Vitamin D3-replete rats | Not specified | [9] |

| Metabolites Detected | 24-oxo-25-hydroxyvitamin D3,1,24,25-trihydroxyvitamin D3 | Vitamin D3-replete rats | Oral | [9] |

Experimental Protocols

The lack of specific studies on 24,25(OH)₂D₂ means that no dedicated experimental protocols are available. However, a general methodology for the analysis of vitamin D metabolites in animal serum or plasma can be adapted from existing literature. The gold-standard technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

General Experimental Workflow

The following diagram outlines a typical workflow for a pharmacokinetic study of a vitamin D metabolite in an animal model.

Detailed Methodological Considerations

Table 2: Key Methodological Details for Vitamin D Metabolite Analysis

| Step | Description | Key Considerations |

| Animal Model | Commonly used models include rats, dogs, and primates. | Species-specific differences in metabolism are significant. The choice of model should be justified based on the research question. |

| Compound Administration | Oral gavage or intravenous injection are common routes. The vehicle (e.g., ethanol, oil) should be inert and well-tolerated. | The route of administration will significantly impact the pharmacokinetic profile. |

| Blood Sampling | Serial blood samples are collected at predetermined time points post-dosing from sites like the tail vein (rats) or cephalic vein (dogs, primates). | The sampling schedule should be designed to capture the absorption, distribution, metabolism, and elimination phases. |

| Sample Processing | Blood is centrifuged to separate plasma or serum, which is then stored at -80°C until analysis. | Proper handling and storage are critical to prevent degradation of the analytes. |

| Sample Extraction | Protein precipitation followed by liquid-liquid extraction or solid-phase extraction is typically employed to isolate the vitamin D metabolites from the biological matrix. | The extraction method should be optimized for high recovery and removal of interfering substances. |

| Analytical Method | LC-MS/MS is the preferred method for its ability to separate and quantify multiple vitamin D metabolites with high sensitivity and specificity. Derivatization may be used to enhance ionization efficiency. | The method must be validated for linearity, accuracy, precision, and limit of quantification for 24,25(OH)₂D₂. Use of a stable isotope-labeled internal standard is essential for accurate quantification. |

Discussion and Future Directions

The current body of literature presents a significant knowledge gap concerning the pharmacokinetics and metabolism of 24,25-dihydroxyvitamin D2 in animal models. While the metabolic pathway of vitamin D2 is known to include 24-hydroxylation, the subsequent fate and pharmacokinetic profile of 24,25(OH)₂D₂ remain largely uncharacterized. The available data on the D3 analog, 24,25(OH)₂D₃, provides a useful, albeit imperfect, reference point.

The lack of detectable 24,25(OH)₂D₂ in some animal studies raises intriguing questions about species-specific metabolic pathways and the physiological relevance of this metabolite. Future research should prioritize the following:

-

Pharmacokinetic studies of 24,25(OH)₂D₂ in multiple animal models: This will establish key parameters such as half-life, clearance, and volume of distribution, which are essential for understanding its biological disposition.

-

Metabolite identification studies: In-depth analysis of plasma, urine, and feces after administration of 24,25(OH)₂D₂ is needed to identify its downstream metabolites and elucidate the complete metabolic pathway.

-

Comparative studies with 24,25(OH)₂D₃: Direct comparisons of the pharmacokinetics and metabolism of the D2 and D3 forms will provide valuable insights into the biological consequences of the structural differences between these two vitamers.

Conclusion

While our understanding of vitamin D metabolism has advanced significantly, 24,25-dihydroxyvitamin D2 remains an enigmatic metabolite. This technical guide has summarized the limited available data and provided a framework for future research. Addressing the current knowledge gaps through rigorous pharmacokinetic and metabolic studies in relevant animal models is a critical step towards a comprehensive understanding of the biological role of 24,25(OH)₂D₂ and its potential as a therapeutic agent.

References

- 1. Unique 24-hydroxylated metabolites represent a significant pathway of metabolism of vitamin D2 in humans: 24-hydroxyvitamin D2 and 1,24-dihydroxyvitamin D2 detectable in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 1 alpha-hydroxylation of 24-hydroxyvitamin D2 represents a minor physiological pathway for the activation of vitamin D2 in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2. | Semantic Scholar [semanticscholar.org]

- 6. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Vitamin D2 and 25-Hydroxyvitamin D2 Supplementation on Plasma Vitamin D Epimeric Metabolites in Adult Cats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. Metabolism and pharmacokinetics of 24,25-dihydroxyvitamin D3 in the vitamin D3-replete rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Vitamin D2: A Technical Guide to the Formation of 24,25-dihydroxy VD2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the metabolic pathway leading from vitamin D2 (ergocalciferol) to its dihydroxylated metabolite, 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂). This document details the enzymatic processes, presents key quantitative data, outlines experimental protocols for studying this pathway, and provides visual representations of the core concepts.

The Metabolic Pathway: From Ergocalciferol to its Dihydroxylated Metabolite

Vitamin D2, primarily derived from dietary sources such as fortified foods and plants, is biologically inert and requires a series of hydroxylation steps to become active or be targeted for catabolism. The conversion to 24,25(OH)₂D₂ is a key step in the inactivation and excretion pathway of vitamin D2.

The initial and crucial step in the metabolism of vitamin D2 is its 25-hydroxylation, which predominantly occurs in the liver. This reaction is catalyzed by cytochrome P450 enzymes, with CYP2R1 being the most significant 25-hydroxylase, to form 25-hydroxyvitamin D2 (25(OH)D₂), the major circulating form of vitamin D2.

Subsequently, 25(OH)D₂ undergoes further hydroxylation. The enzyme responsible for the 24-hydroxylation of vitamin D metabolites is the mitochondrial cytochrome P450 enzyme, CYP24A1, also known as 25-hydroxyvitamin D-24-hydroxylase.[1][2] This enzyme introduces a hydroxyl group at the carbon-24 position of 25(OH)D₂, leading to the formation of 24,25-dihydroxyvitamin D₂.[3] CYP24A1 is a tightly regulated enzyme and plays a critical role in maintaining vitamin D homeostasis by catabolizing active vitamin D metabolites.[2][3] The expression of the CYP24A1 gene is induced by the active form of vitamin D, 1,25-dihydroxyvitamin D, creating a negative feedback loop to prevent vitamin D toxicity.[3]

The side chains of ergocalciferol (vitamin D2) derivatives, including 25-OH-D₂ and the active form 1,25-(OH)₂D₂, are hydroxylated by CYP24A1.[1] The initial step in the CYP24A1-mediated oxidation of 25(OH)D₂ involves hydroxylation at the C24R position.[2] This is then followed by further oxidation steps.[2]

Quantitative Data on Vitamin D2 Metabolism

The following table summarizes key quantitative data related to the metabolism of vitamin D2 and its metabolites by human CYP24A1. Understanding these kinetic parameters is essential for predicting the metabolic fate of vitamin D2-based therapeutics.

| Substrate | Enzyme | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Notes |

| 25-hydroxyvitamin D₂ (25(OH)D₂) | Human CYP24A1 | Not explicitly stated, but catalytic efficiency is similar to 25(OH)D₃ | Not explicitly stated | Similar to 25(OH)D₃ | Indicates similar rates of inactivation at low substrate concentrations.[2][4] |

| 1,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂) | Human CYP24A1 | Not explicitly stated | Not explicitly stated | Almost half that of 1,25(OH)₂D₃ | Suggests a lower rate of inactivation and increased metabolic stability in vivo compared to the vitamin D3 counterpart.[2][4] |

Experimental Protocols

This section provides a detailed methodology for conducting key experiments to investigate the metabolic pathway of vitamin D2 to 24,25(OH)₂D₂.

In Vitro Metabolism of 25-hydroxyvitamin D2 with Recombinant Human CYP24A1

This protocol describes an in vitro assay to determine the metabolic products of 25(OH)D₂ when incubated with recombinant human CYP24A1.

Materials:

-

Recombinant human CYP24A1 (expressed in E. coli and purified)

-

25-hydroxyvitamin D₂ (substrate)

-

Phospholipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM EDTA)

-

Quenching solution (e.g., acetonitrile)

-

Internal standard (e.g., deuterated 24,25(OH)₂D₂)

Procedure:

-

Preparation of Substrate Solution: Dissolve 25(OH)D₂ in an appropriate solvent (e.g., ethanol) and incorporate it into phospholipid vesicles to mimic the inner mitochondrial membrane environment.

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, the NADPH regenerating system, and the purified recombinant human CYP24A1.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the 25(OH)D₂-containing phospholipid vesicles.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold quenching solution (acetonitrile) containing the internal standard.

-

Vortex the mixture vigorously and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

Quantification of 24,25-dihydroxyvitamin D2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the analytical procedure for the sensitive and specific quantification of 24,25(OH)₂D₂ in the supernatant from the in vitro metabolism assay.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Inject the prepared sample onto a suitable HPLC column (e.g., a C18 or pentafluorophenyl column) for separation of the vitamin D metabolites.

-

Use a gradient elution with a mobile phase consisting of two solvents (e.g., Solvent A: water with 0.1% formic acid; Solvent B: methanol with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Introduce the eluent from the HPLC into the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode.

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify 24,25(OH)₂D₂ and the internal standard. This involves monitoring specific precursor-to-product ion transitions.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of a 24,25(OH)₂D₂ standard.

-

Quantify the amount of 24,25(OH)₂D₂ in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Visualizing the Pathway and Experimental Workflow

The following diagrams, created using the DOT language, provide a visual representation of the metabolic pathway and a typical experimental workflow.

Caption: Metabolic pathway of Vitamin D2 to 24,25-dihydroxyvitamin D2.

Caption: Experimental workflow for studying in vitro metabolism.

References

- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 2. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP24A1 - Wikipedia [en.wikipedia.org]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

Cellular Uptake and Intracellular Localization of 24,25-Dihydroxyvitamin D2: A Technical Guide

Introduction

24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is a significant metabolite of vitamin D2 (ergocalciferol). Historically considered an inactive catabolite destined for excretion, emerging evidence, primarily from studies of its vitamin D3 analogue, suggests potential biological roles. Understanding the cellular uptake and subsequent intracellular localization of 24,25(OH)₂D₂ is crucial for elucidating its physiological functions and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding, extrapolated from closely related vitamin D metabolites, and details the experimental protocols necessary for its investigation.

Data Presentation: Binding Affinities of Vitamin D Metabolites

The cellular uptake and biological activity of vitamin D metabolites are significantly influenced by their binding affinities to the Vitamin D Binding Protein (DBP) in circulation and the intracellular Vitamin D Receptor (VDR). The following tables summarize comparative binding data, which is essential for interpreting the likely behavior of 24,25(OH)₂D₂.

Table 1: Relative Binding Affinity of Vitamin D Metabolites to Vitamin D Binding Protein (DBP)

| Compound | Relative Binding Affinity vs. 25(OH)D₃ | Source |

| 25-hydroxyvitamin D₃ (25(OH)D₃) | 1.00 | [1] |

| 24R,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃) | > 1.00 | [1] |

| 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃) | ~0.1 | [2] |

| Vitamin D₃ | ~0.1 | [2] |

| 25-hydroxyvitamin D₂ (25(OH)D₂) | Lower than 25(OH)D₃ | |

| 24R,25-dihydroxyvitamin D₂ (24,25(OH)₂D₂) * | 1.7 times less potent in displacement of (³H)25OHD₃ from rat serum binding proteins compared to 24(R),25(OH)₂D₃ | [3] |

| 1,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂) | Lower than 1,25(OH)₂D₃ |

*Data for 24,25(OH)₂D₂ is limited; this value is from a competitive binding assay.

Table 2: Relative Binding Affinity of Vitamin D Metabolites to the Vitamin D Receptor (VDR)

| Compound | Relative Binding Affinity vs. 1,25(OH)₂D₃ | Source |

| 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃) | 1.00 | [4] |

| 1,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂) | Equal to 1,25(OH)₂D₃ | [5] |

| 25-hydroxyvitamin D₃ (25(OH)D₃) | ~0.01 | Inferred from multiple sources |

| 24R,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃) * | Low affinity | [6] |

| 1,24,25-trihydroxyvitamin D₃ | Substantial affinity | [4] |

Inferred Cellular Uptake and Intracellular Localization of 24,25(OH)₂D₂

Direct experimental evidence for the cellular uptake and intracellular fate of 24,25(OH)₂D₂ is scarce. The following pathways are inferred from studies on other vitamin D metabolites, particularly 24,25(OH)₂D₃.

Cellular Uptake Mechanisms

Two primary mechanisms are proposed for the entry of vitamin D metabolites into cells:

-

Passive Diffusion of the "Free" Metabolite: The "free hormone hypothesis" suggests that the small fraction of 24,25(OH)₂D₂ not bound to DBP or albumin in the circulation can passively diffuse across the lipophilic cell membrane.[2] However, the long-held paradigm of simple diffusion for all steroid hormones is being increasingly challenged, with evidence emerging for carrier-mediated transport.[7][8]

-

Endocytosis of the DBP-Bound Complex: In specific tissues, such as the proximal tubules of the kidney, the entire DBP-24,25(OH)₂D₂ complex may be internalized via receptor-mediated endocytosis.[2][9] This process is primarily mediated by the megalin-cubilin receptor system.[9][10]

Caption: Proposed mechanisms for the cellular uptake of 24,25-dihydroxyvitamin D2.

Intracellular Localization and Potential Binding Partners

Once inside the cell, 24,25(OH)₂D₂ is likely to associate with specific intracellular compartments and binding proteins. Studies using autoradiography on its D3 analog have provided insights into its temporal and spatial distribution.

-

Initial Cytoplasmic and Membrane Association: Shortly after entering the cell, radiolabeled 24,25(OH)₂D₃ is observed in the cell membrane and cytoplasm.[11]

-

Nuclear Accumulation: Over time, a significant concentration of 24,25(OH)₂D₃ is found within the nucleus, suggesting a potential role in regulating gene expression.[5][11]

-

Putative Intracellular Binding Protein - Catalase: For the D3 analog, catalase has been identified as a specific intracellular binding protein.[12][13] Treatment of chick enterocytes with 24R,25(OH)₂D₃ resulted in the redistribution of catalase to the nucleus.[12][13] It is plausible that a similar interaction may occur with 24,25(OH)₂D₂.

Caption: Inferred intracellular trafficking and localization of 24,25-dihydroxyvitamin D2.

Experimental Protocols

Investigating the cellular uptake and intracellular localization of 24,25(OH)₂D₂ requires specialized techniques. The following are detailed methodologies that can be adapted for this purpose.

Subcellular Fractionation

This technique allows for the separation of major organelles to determine the distribution of 24,25(OH)₂D₂ within the cell.

Protocol:

-

Cell Culture and Treatment: Culture the target cells to ~80-90% confluency. Treat the cells with a known concentration of 24,25(OH)₂D₂ for various time points (e.g., 15 min, 1 hr, 4 hr).

-

Cell Lysis:

-

Harvest cells by scraping into a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors).

-

Incubate on ice for 15-20 minutes to allow cells to swell.

-

Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle until >90% of cells are lysed (monitor by microscopy).

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at 700-1000 x g for 10 minutes at 4°C. The pellet contains the nuclei. Wash the pellet with lysis buffer.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000-12,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

-

Microsomal and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (including ER and Golgi), and the supernatant is the cytosolic fraction.

-

-

Quantification of 24,25(OH)₂D₂:

-

Extract the vitamin D metabolites from each fraction using a suitable organic solvent system (e.g., liquid-liquid extraction with hexane/isopropanol).

-

Quantify the amount of 24,25(OH)₂D₂ in each fraction using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Caption: Workflow for the subcellular fractionation of cells to analyze 24,25(OH)₂D₂ distribution.

Autoradiography with Radiolabeled 24,25(OH)₂D₂

This technique provides high-resolution visualization of the localization of the metabolite within cells and tissues.

Protocol:

-

Synthesis of Radiolabeled 24,25(OH)₂D₂: Synthesize high specific activity [³H]-24,25(OH)₂D₂.

-

Cell/Tissue Incubation:

-

For cultured cells, grow them on coverslips and incubate with [³H]-24,25(OH)₂D₂ for various time points.

-

For tissue sections, incubate with the radiolabeled compound.

-

Include competition experiments with a 100-fold excess of unlabeled 24,25(OH)₂D₂ to demonstrate specificity.

-

-

Fixation and Sectioning: Fix the cells/tissues (e.g., with glutaraldehyde), embed, and prepare thin sections.

-

Emulsion Coating: Coat the sections with a photographic emulsion and store in the dark for several weeks to allow for radioactive decay to expose the silver grains in the emulsion.

-

Development and Imaging: Develop the emulsion and visualize the silver grains, which indicate the location of the radiolabeled metabolite, using light or electron microscopy.

Confocal Microscopy with a Fluorescent Analog

This method allows for real-time visualization of the metabolite's movement in living cells.

Protocol:

-

Synthesis of a Fluorescently Labeled 24,25(OH)₂D₂ Analog: Synthesize an analog of 24,25(OH)₂D₂ conjugated to a fluorophore (e.g., a BODIPY dye) that retains its biological properties.

-

Live-Cell Imaging:

-

Culture cells in a glass-bottom dish suitable for microscopy.

-

Incubate the cells with the fluorescent analog.

-

Use specific fluorescent dyes to co-stain organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria).

-

Acquire images over time using a confocal laser scanning microscope to track the movement and co-localization of the fluorescent analog with different organelles.

-

-

Immunofluorescence (for Intracellular Binding Proteins):

-

After treatment with unlabeled 24,25(OH)₂D₂, fix and permeabilize the cells.

-

Incubate with a primary antibody against a putative binding protein (e.g., catalase).

-

Use a fluorescently labeled secondary antibody to visualize the protein.

-

Analyze the co-localization of the protein with specific cellular compartments.

-

Conclusion

While direct research on the cellular uptake and intracellular localization of 24,25-dihydroxyvitamin D2 is limited, a plausible model can be constructed based on the behavior of its D3 analog and general principles of vitamin D metabolism. It is likely that 24,25(OH)₂D₂ enters cells via a combination of passive diffusion and receptor-mediated endocytosis, and subsequently localizes to the cytoplasm and nucleus, potentially interacting with intracellular proteins like catalase to modulate cellular functions. The experimental protocols detailed in this guide provide a framework for researchers to directly investigate these processes, which will be essential for a complete understanding of the biological role of this vitamin D2 metabolite.

References

- 1. Vitamin D Binding Protein and the Biological Activity of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endotext.org [endotext.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific nuclear uptake of 24,25-dihydroxycholecalciferol, a vitamin D3 metabolite biologically active in cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Localization of 25-hydroxyvitamin D3 1 alpha-hydroxylase and 24-hydroxylase along the rat nephron - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reconsidering the Passive Diffusion Model of Steroid Hormone Cellular Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. Megalin and Vitamin D Metabolism—Implications in Non-Renal Tissues and Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. med.niigata-u.ac.jp [med.niigata-u.ac.jp]

- 11. Autoradiographic localization of 24R,25-dihydroxyvitamin D3 in epiphyseal cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oatext.com [oatext.com]

- 13. oatext.com [oatext.com]

The Enigmatic Role of 24,25-Dihydroxyvitamin D2 in Mineral Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D metabolism is a complex cascade of hydroxylation steps resulting in a variety of metabolites with diverse biological activities. While the endocrine functions of 1,25-dihydroxyvitamin D (calcitriol) in regulating calcium and phosphate homeostasis are well-established, the physiological significance of other metabolites, such as 24,25-dihydroxyvitamin D, remains a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of the role of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) in calcium and phosphate homeostasis. Due to a preponderance of research on the vitamin D3 form, this document will primarily focus on the data available for 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃) and will extrapolate to the potential role of the D2 isoform where applicable, with clear delineation of the existing knowledge gaps.

Vitamin D Metabolism and the Genesis of 24,25-Dihydroxyvitamin D2

Vitamin D, in both its D2 (ergocalciferol) and D3 (cholecalciferol) forms, is biologically inert and requires sequential hydroxylation to become active. The initial 25-hydroxylation, primarily in the liver, converts vitamin D2 to 25-hydroxyvitamin D2 (25(OH)D₂). This is the major circulating form of vitamin D and is used to assess a patient's vitamin D status. Subsequently, 25(OH)D₂ can undergo further hydroxylation. The enzyme 1α-hydroxylase (CYP27B1), predominantly in the kidneys, converts 25(OH)D₂ to the most biologically active metabolite, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂).

Alternatively, 25(OH)D₂ can be hydroxylated at the carbon-24 position by the enzyme 24-hydroxylase (CYP24A1) to form 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂). CYP24A1 is a key enzyme in the catabolism of vitamin D metabolites and is tightly regulated by factors such as 1,25(OH)₂D, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23). The production of 24,25(OH)₂D has traditionally been viewed as a step in the inactivation pathway of vitamin D. However, emerging evidence suggests that this metabolite may possess unique biological functions.